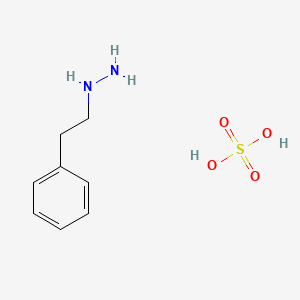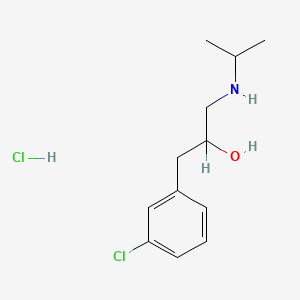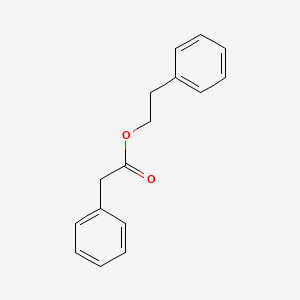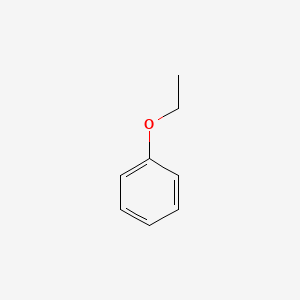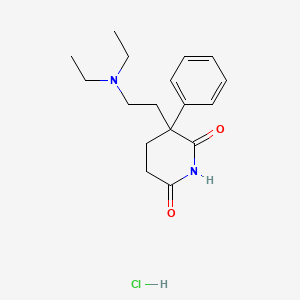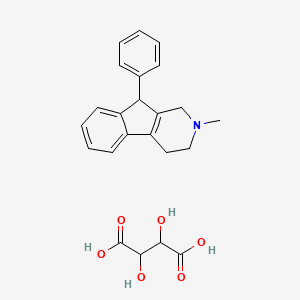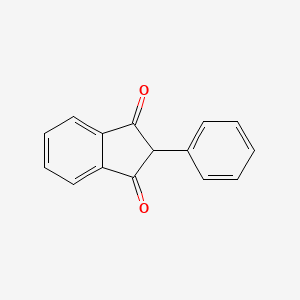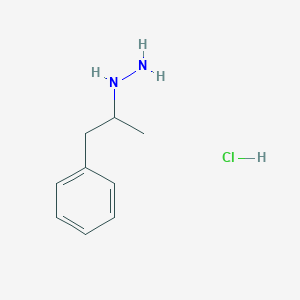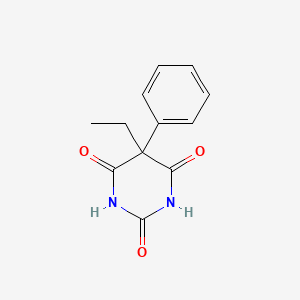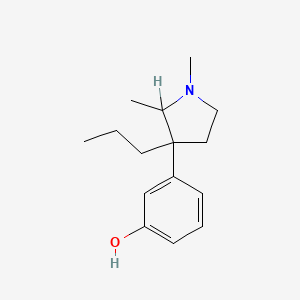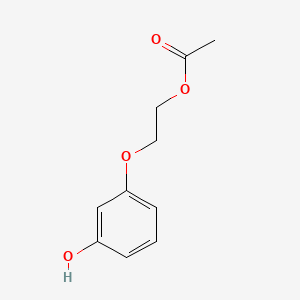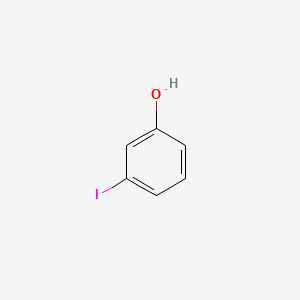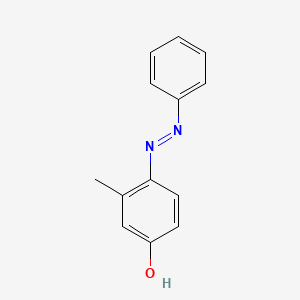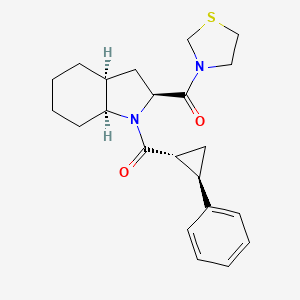
S 17092
Vue d'ensemble
Description
S 17092, également connu sous le nom de (2S,3aS,7aS)-1-[(R,R)-2-phénylcyclopropyl]carbonyl-2-[(thiazolidin-3-yl)carbonyl]octahydro-1H-indole, est un inhibiteur sélectif de l'enzyme prolyl endopeptidase. Cette enzyme est impliquée dans la dégradation métabolique de plusieurs neurotransmetteurs neuropeptidiques dans le cerveau. En inhibant cette enzyme, this compound augmente l'activité de ces neuropeptides, produisant des effets nootropiques. Cela fait de this compound un candidat prometteur pour le traitement de maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .
Applications De Recherche Scientifique
S 17092 has several scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on neuropeptide activity and neurotransmitter regulation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of new drugs and therapeutic agents targeting prolyl endopeptidase .
Mécanisme D'action
Target of Action
S 17092, also known as [(2S,3aS,7aS)-Octahydro-1-[[(1R,2R)-2-phenylcyclopropyl]carbonyl]-1H-indol-2-yl]-3-thiazolidinyl–methanone, primarily targets the enzyme prolyl endopeptidase (PEP) . PEP is involved in the metabolic breakdown of a number of neuropeptide neurotransmitters in the brain .
Mode of Action
this compound acts as a selective inhibitor of PEP . By inhibiting PEP, it retards the degradation of neuroactive peptides . This results in an increase in the activity of these neuropeptides .
Biochemical Pathways
The inhibition of PEP by this compound affects the metabolic breakdown of neuropeptides . This leads to an increase in the levels of these neuropeptides, which are known to have potent biological effects, including memory-enhancing properties .
Pharmacokinetics
this compound has been safely administered to humans and shows a clear peripheral expression of its mechanism of action through its inhibitory effect upon PEP activity in plasma . The pharmacokinetic profile of this compound reveals that it is orally active . The maximum measured concentration (Cmax) and area under the curve (AUC) parameters increase in proportion to the dose . The terminal half-life (t1/2) values range between 9 and 31 hours on day 1 and between 7 and 18 hours on day 14 .
Result of Action
The inhibition of PEP by this compound and the subsequent increase in neuropeptide activity lead to nootropic effects . These effects make this compound a promising and novel treatment for neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease . In clinical studies, this compound has been shown to improve cognition .
Action Environment
The action of this compound is influenced by various factors. For instance, its pharmacokinetic profile, including its bioavailability and half-life, can be affected by factors such as the individual’s age, health status, and the presence of other medications . .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de S 17092 implique plusieurs étapes, en commençant par la préparation de l'intermédiaire clé, la (R,R)-2-phénylcyclopropylamine. Cet intermédiaire est ensuite mis en réaction avec l'acide (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylique pour former le produit final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane et de réactifs comme le chlorure de thionyle pour la formation du groupe cyclopropyle .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de réactifs et de solvants de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
S 17092 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites.
Substitution : This compound peut subir des réactions de substitution, en particulier au niveau des groupes cyclopropyle et thiazolidinyle
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols dans des conditions douces
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound. Ces dérivés peuvent avoir des activités biologiques et des propriétés différentes .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.
Biologie : Investigué pour ses effets sur l'activité des neuropeptides et la régulation des neurotransmetteurs.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la prolyl endopeptidase .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'enzyme prolyl endopeptidase. Cette enzyme est responsable de la dégradation des neurotransmetteurs neuropeptidiques dans le cerveau. En inhibant cette enzyme, this compound augmente les niveaux et l'activité de ces neuropeptides, ce qui conduit à une amélioration de la fonction cognitive et à des avantages thérapeutiques potentiels pour les maladies neurodégénératives .
Comparaison Avec Des Composés Similaires
Composés similaires
- C16 (inhibiteur de la PKR)
- UK-414,495
Comparaison
S 17092 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la prolyl endopeptidase. Comparé à des composés similaires comme C16 et UK-414,495, this compound a montré une efficacité supérieure dans l'amélioration de la fonction cognitive et présente un profil pharmacocinétique plus favorable .
Propriétés
IUPAC Name |
[(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-21(18-13-17(18)15-6-2-1-3-7-15)24-19-9-5-4-8-16(19)12-20(24)22(26)23-10-11-27-14-23/h1-3,6-7,16-20H,4-5,8-14H2/t16-,17-,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXRIHXEQSYEZ-KNJMJIDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC3C4=CC=CC=C4)C(=O)N5CCSC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4)C(=O)N5CCSC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433003 | |
| Record name | [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176797-26-5 | |
| Record name | S-17092 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176797265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176797-26-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-17092 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5MLJ83KU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


